

spectral data interpretation for 3-(thiophen-3-yl)propanoic acid

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Compound of Interest

Compound Name: 3-(Thiophen-3-yl)propanoic acid

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An In-depth Technical Guide to the Spectral Data Interpretation of **3-(thiophen-3-yl)propanoic acid**

Introduction

3-(thiophen-3-yl)propanoic acid is a carboxylic acid derivative containing a thiophene ring, a key heterocyclic motif in medicinal chemistry and materials science. Accurate structural elucidation and characterization of this compound are paramount for its application in research and development. This guide provides a comprehensive overview of the interpretation of its primary spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The information is intended for researchers, scientists, and drug development professionals requiring a detailed understanding of the molecule's spectroscopic signature.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is the foundation for spectral interpretation. The diagram below illustrates the structure of **3-(thiophen-3-yl)propanoic acid** with a systematic numbering scheme that will be used for the assignment of spectral signals.

Caption: Molecular structure of **3-(thiophen-3-yl)propanoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of distinct proton environments and their neighboring protons. The spectrum of **3-(thiophen-3-yl)propanoic acid** is expected to show signals corresponding to the carboxylic acid proton, the two methylene groups of the propanoic acid chain, and the three protons on the thiophene ring.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Signal Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
H-1 (-COOH)	10.0 - 13.0	Broad Singlet	1H
H-5'	~7.28	Doublet of Doublets	1H
H-2'	~7.05	Doublet of Doublets	1H
H-4'	~6.95	Doublet of Doublets	1H
H-3 (-CH ₂ -)	~2.95	Triplet	2H

| H-2 (-CH₂-) | ~2.70 | Triplet | 2H |

Interpretation:

- Carboxylic Acid Proton (H-1): The proton of the carboxylic acid is highly deshielded and appears as a characteristic broad singlet in the 10-13 ppm region.[1][2][3] Its broadness is a result of hydrogen bonding and chemical exchange.
- Thiophene Protons (H-2', H-4', H-5'): The three protons on the thiophene ring are in distinct chemical environments and appear in the aromatic region (~6.9-7.3 ppm). Their specific shifts and coupling patterns (doublet of doublets) are characteristic of a 3-substituted thiophene ring.

- Propanoic Acid Chain Protons (H-2, H-3): The two methylene groups form an ethyl bridge. The H-3 protons, being adjacent to the electron-withdrawing thiophene ring, are expected to be slightly more downfield (~2.95 ppm) than the H-2 protons (~2.70 ppm), which are adjacent to the carbonyl group. Both signals are expected to appear as triplets due to coupling with their methylene neighbors.

¹³C NMR Spectroscopy

Carbon-13 NMR identifies the number of non-equivalent carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C1 (C=O)	-178
C3'	~140
C2'	~128
C5'	~126
C4'	~122
C3	~34

| C2 | ~25 |

Interpretation:

- Carbonyl Carbon (C1): The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 178 ppm.[3][4]
- Thiophene Carbons (C2', C3', C4', C5'): The four carbons of the thiophene ring are expected to resonate in the 120-140 ppm range. The carbon attached to the alkyl chain (C3') will be the most downfield of this group.
- Alkyl Carbons (C2, C3): The methylene carbons of the propanoic acid chain will appear in the upfield region, typically between 25 and 35 ppm.

Experimental Protocol for NMR

A standard protocol for acquiring high-quality NMR spectra for a solid sample like **3-(thiophen-3-yl)propanoic acid** is as follows:

- **Sample Preparation:** Accurately weigh 5-10 mg of the compound. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3 , or Dimethyl sulfoxide-d₆, DMSO-d_6) in a clean, dry vial.[5] Transfer the solution to a 5 mm NMR tube.
- **Instrumentation:** Use a standard NMR spectrometer, for example, a 500 MHz instrument.
- **Data Acquisition:**
 - Tune and shim the probe to the sample to ensure magnetic field homogeneity.
 - For ^1H NMR, acquire data using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
 - For ^{13}C NMR, use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A longer acquisition time or a higher number of scans is typically required due to the low natural abundance of ^{13}C .
- **Data Processing:** Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like Tetramethylsilane (TMS).[6][7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations.

Table 3: Expected Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Bond Vibration	Functional Group	Intensity
3300 - 2500	O-H stretch	Carboxylic Acid	Strong, Very Broad
3100 - 3000	C-H stretch	Aromatic (Thiophene)	Medium
2950 - 2850	C-H stretch	Alkyl (CH ₂)	Medium
1725 - 1700	C=O stretch	Carboxylic Acid (dimer)	Strong, Sharp
~1600, ~1450	C=C stretch	Aromatic (Thiophene)	Medium-Weak

| 1320 - 1210 | C-O stretch | Carboxylic Acid | Medium |

Interpretation: The IR spectrum is dominated by the characteristic absorptions of the carboxylic acid group.

- O-H Stretch: A very broad and strong absorption band from 3300 cm⁻¹ down to 2500 cm⁻¹ is the hallmark of a hydrogen-bonded carboxylic acid.[1][2][4]
- C=O Stretch: A strong, sharp absorption peak around 1710 cm⁻¹ confirms the presence of a carbonyl group, with the frequency being typical for a dimeric carboxylic acid.[2]
- C-H Stretches: The spectrum will also feature C-H stretching vibrations just above 3000 cm⁻¹ for the thiophene ring and just below 3000 cm⁻¹ for the methylene groups.[8]
- Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of absorptions, including C-O stretching and various bending vibrations, which are unique to the molecule's overall structure.[9]

Experimental Protocol for IR Spectroscopy

For a solid sample, the thin-film or KBr pellet method is common.

- Sample Preparation (Thin-Film Method):

- Dissolve a small amount (5-10 mg) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.[10][11]
- Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).[11]
- Allow the solvent to fully evaporate, leaving a thin solid film of the compound on the plate. [10][11]
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - First, acquire a background spectrum of the clean, empty sample compartment.
 - Place the salt plate with the sample film into the spectrometer's sample holder.
 - Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and, through fragmentation, valuable structural information. The nominal molecular weight of **3-(thiophen-3-yl)propanoic acid** ($C_7H_8O_2S$) is 156.20 g/mol .[12]

Table 4: Predicted Mass Spectrometry Data (Electron Impact - EI)

m/z (Predicted)	Ion	Possible Fragment Lost
156	$[M]^{+\bullet}$	(Molecular Ion)
111	$[M - COOH]^+$	Carboxyl radical
97	$[C_4H_3S-CH_2]^+$	Propanoic acid

| 83 | $[C_4H_3S]^+$ | Propyl radical |

Interpretation:

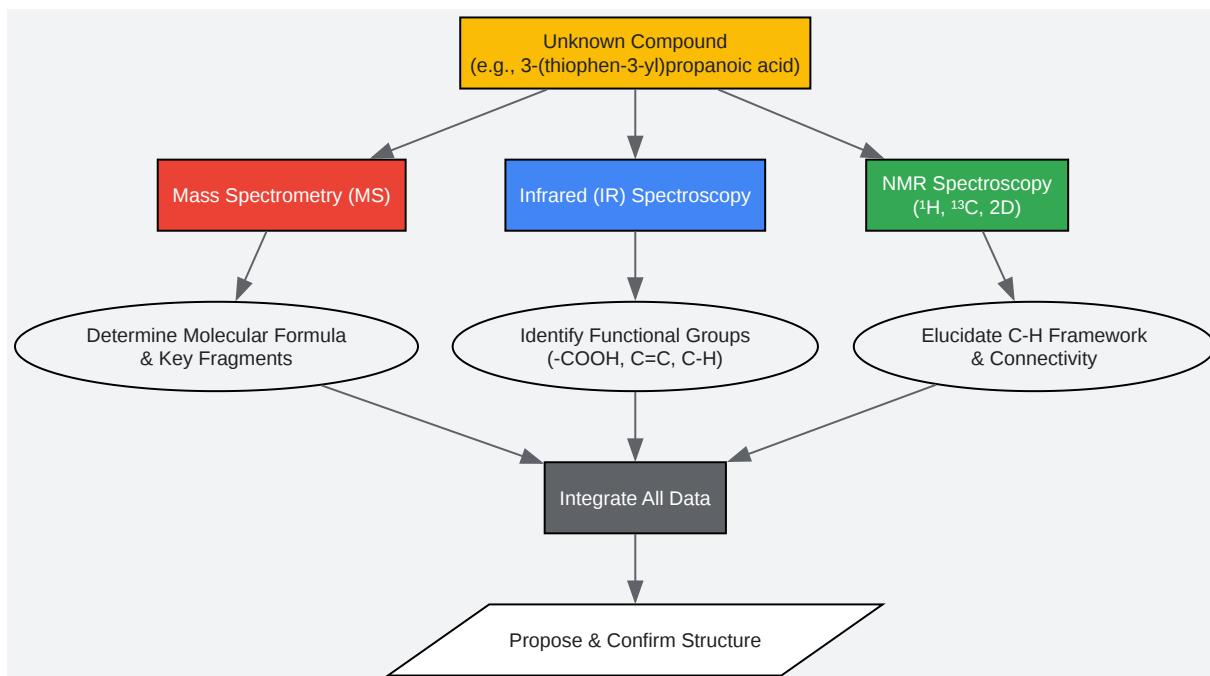
- Molecular Ion Peak: The peak at m/z 156 corresponds to the intact molecule that has been ionized by the loss of one electron.[13] Its presence confirms the molecular weight of the compound.
- Key Fragmentations: The fragmentation pattern provides clues to the structure. Common fragmentation pathways for this molecule under high-energy ionization like EI would include:
 - Loss of the Carboxyl Group: Cleavage of the bond between C2 and the carbonyl carbon can lead to the loss of a carboxyl radical ($\bullet\text{COOH}$, 45 Da), resulting in a fragment ion at m/z 111.
 - Thienylmethyl Cation: Cleavage of the C2-C3 bond can generate a stable thienylmethyl-type cation at m/z 97.
 - Thienyl Cation: Loss of the entire propanoic acid side chain would result in the thiophene cation at m/z 83.

Experimental Protocol for Mass Spectrometry (EI)

- Sample Introduction: The sample, being a solid, can be introduced via a direct insertion probe.[14] A small amount of the sample is placed in a capillary tube at the end of the probe, which is then inserted into the ion source. The probe is heated to volatilize the sample directly into the ionization chamber.
- Ionization: In Electron Impact (EI) ionization, the volatilized sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[15][16] This causes the molecule to eject an electron, forming a positively charged molecular ion ($[\text{M}]^+\bullet$).[17]
- Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.
- Detection: An electron multiplier or similar detector records the abundance of each ion, and the data is plotted as a mass spectrum.

Integrated Spectroscopic Workflow

The confirmation of a chemical structure is rarely achieved with a single technique. It requires the integration of data from multiple spectroscopic methods. The following workflow illustrates how NMR, IR, and MS are used in concert for the structural elucidation of a compound like **3-(thiophen-3-yl)propanoic acid**.



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